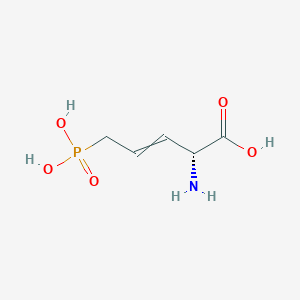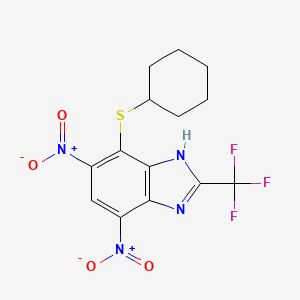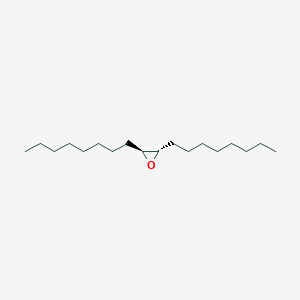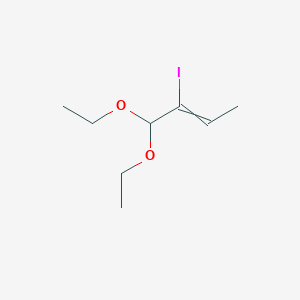
(2R)-2-amino-5-phosphonopent-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-5-phosphonopent-3-enoic acid is an organic compound with significant importance in various scientific fields It is a derivative of amino acids and contains both amino and phosphonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-phosphonopent-3-enoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids and phosphonic acid derivatives. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques to achieve high yields and consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-5-phosphonopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the phosphonic acid group, leading to different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Applications De Recherche Scientifique
(2R)-2-amino-5-phosphonopent-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-5-phosphonopent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the activity of target proteins. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with similar structural features but different functional groups.
(2R)-2-amino-5-phosphonopentanoic acid: A closely related compound with a similar backbone but lacking the double bond present in (2R)-2-amino-5-phosphonopent-3-enoic acid.
Uniqueness
This compound is unique due to its specific combination of amino and phosphonic acid groups, as well as its stereochemistry.
Propriétés
Numéro CAS |
60978-99-6 |
|---|---|
Formule moléculaire |
C5H10NO5P |
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
(2R)-2-amino-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 |
Clé InChI |
TUMOUMLCWZEIRK-SCSAIBSYSA-N |
SMILES isomérique |
C(C=C[C@H](C(=O)O)N)P(=O)(O)O |
SMILES canonique |
C(C=CC(C(=O)O)N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)

![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)


![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)


![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)
![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)

![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
